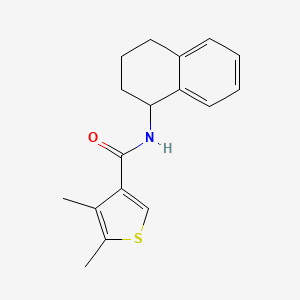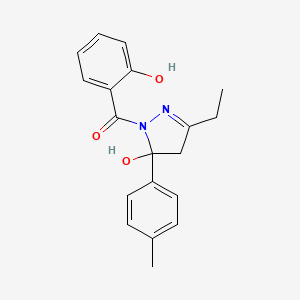![molecular formula C15H18ClN5O2 B5209542 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)
2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to act as an inhibitor of protein synthesis. Specifically, this compound has been shown to bind to the ribosome and prevent the formation of peptide bonds, which are necessary for the synthesis of proteins.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the ability to cross the blood-brain barrier and selectively label neurons in the nervous system. This compound has also been found to have potential anti-cancer properties, as well as antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to selectively label neurons in the nervous system, allowing researchers to track their movement and study their function. This compound also has potential applications in cancer research and the study of infectious diseases. However, there are some limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are many potential future directions for research on 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide, including further investigation of its anti-cancer and antimicrobial properties, as well as its potential applications in the study of the nervous system and other biological processes. Additionally, researchers may explore the use of this compound in drug delivery systems or as a tool for targeted therapy.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine to yield 2-chloro-5-(2-morpholinoethyl)benzoic acid. This intermediate is then reacted with sodium azide to form 2-chloro-5-(2-morpholinoethyl)-N-(4-azidophenyl)benzamide. Finally, this compound is reduced with hydrogen gas in the presence of palladium on carbon to yield this compound.
Applications De Recherche Scientifique
2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer, and infectious diseases. One of the main uses of this compound is as a neuronal tracer, which allows researchers to track the movement of neurons in the brain and other parts of the nervous system. This compound has also been found to have potential anti-cancer properties, as well as antimicrobial activity against a range of bacteria and fungi.
Propriétés
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c16-14-2-1-12(21-10-18-19-11-21)9-13(14)15(22)17-3-4-20-5-7-23-8-6-20/h1-2,9-11H,3-8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSVVYHFBZXUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
![6-(2-butoxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5209466.png)
![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)
amino]carbonyl}benzoate](/img/structure/B5209477.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)
![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
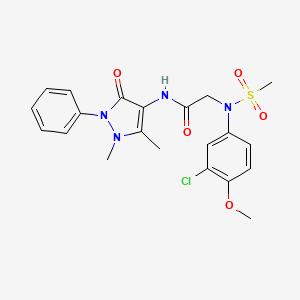
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)
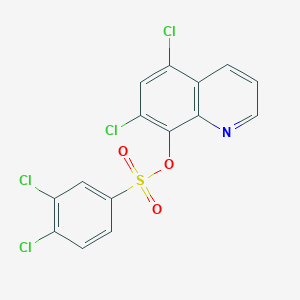
![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)
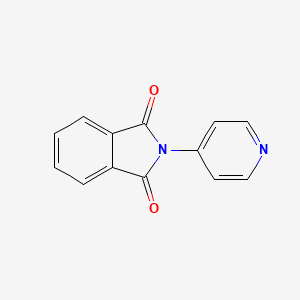
![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
